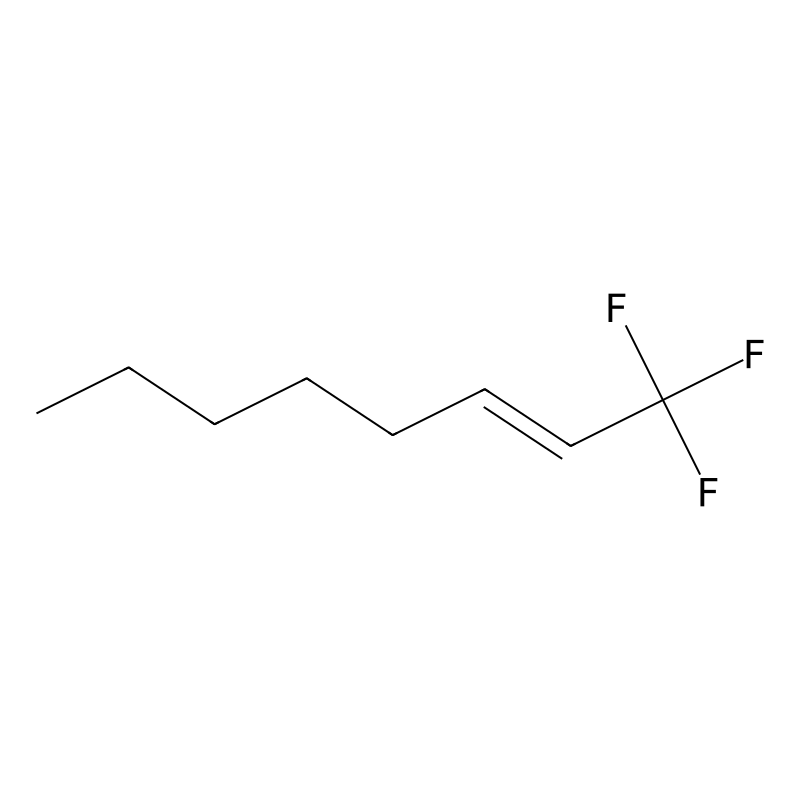1,1,1-Trifluoro-2-octene
Catalog No.
S3330330
CAS No.
407-65-8
M.F
C8H13F3
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
407-65-8
Product Name
1,1,1-Trifluoro-2-octene
IUPAC Name
(E)-1,1,1-trifluorooct-2-ene
Molecular Formula
C8H13F3
Molecular Weight
166.18 g/mol
InChI
InChI=1S/C8H13F3/c1-2-3-4-5-6-7-8(9,10)11/h6-7H,2-5H2,1H3/b7-6+
InChI Key
WLPUOOBRPFNZGU-VOTSOKGWSA-N
SMILES
CCCCCC=CC(F)(F)F
Canonical SMILES
CCCCCC=CC(F)(F)F
Isomeric SMILES
CCCCC/C=C/C(F)(F)F
1,1,1-Trifluoro-2-octene, commonly known as TFO, is a colorless liquid that is sparingly soluble in water. TFO is a fluorinated hydrocarbon that has gained widespread attention in scientific research and industry in recent years. Its unique chemical and physical properties make it a promising candidate for various applications.
TFO is a fluorinated hydrocarbon compound that contains three fluorine atoms, one double bond, and eight carbon atoms. It is also known as 2,2,3,3-tetrafluoro-1-octene or perfluoro-2-octene. TFO belongs to the family of perfluoroalkenes and is a valuable synthetic intermediate for the production of other fluorinated compounds.
TFO has a boiling point of 75-77°C, a melting point of -70°C, and a density of 1.46 g/cm3. It is a stable compound that is resistant to most chemicals, including acids, bases, and oxidizing agents. TFO is highly flammable and should be handled with caution. It has a low toxicity and is not classified as a hazardous material.
TFO can be synthesized by various methods, including the gas-phase reaction of TFE and propylene, the reaction of TFE with vinyl sulfone, and the catalytic reaction of TFE with alkenes. The characterization of TFO is usually performed by spectroscopic techniques such as IR, NMR, and mass spectrometry.
TFO can be analyzed by various methods, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are used to determine the purity of TFO, its composition, and its structural properties.
The biological properties of TFO are not well established. However, studies have shown that TFO has low toxicity and does not cause adverse effects on humans or animals at low concentrations.
TFO is generally considered safe for use in scientific experiments. However, it should be handled with caution due to its flammability and potential for inhalation exposure. The use of TFO should be in accordance with all safety regulations and guidelines.
TFO is used as a versatile building block for the synthesis of various fluorinated compounds, such as perfluoroalkylated ketones, esters, and amides. TFO is also used as a solvent in chemical reactions, and as a surfactant in emulsion polymerization.
Research on TFO is ongoing, and its applications in various fields are being explored. New synthetic methods are being developed, and the properties of TFO are being studied in depth.
TFO has potential implications in various fields of research and industry. Its unique properties make it a promising candidate for use in the production of materials such as coatings, adhesives, and surfactants. TFO can also be used as a solvent in chemical reactions, and as a fuel in combustion engines and gas turbines.
Although TFO is a promising chemical compound, there are limitations to its use. The production of TFO requires the use of costly and toxic reagents, and the synthesis of TFO can be challenging. Future directions for research include the development of more efficient synthetic methods and the exploration of novel applications for TFO.
1. Development of new synthetic methods for TFO production
2. Exploration of TFO as a fuel in combustion engines and gas turbines
3. Investigation of TFO as a solvent in chemical reactions
4. Study of TFO in polymer coatings and adhesives
5. Development of more efficient purification methods for TFO
6. Investigation of TFO as a surfactant in emulsion polymerization
7. Examination of the environmental impact of TFO production and use
8. Development of TFO-based materials for electronic applications
9. Investigation of TFO as a potential refrigerant and heat transfer fluid
10. Exploration of TFO as a potential pharmaceutical intermediate.
2. Exploration of TFO as a fuel in combustion engines and gas turbines
3. Investigation of TFO as a solvent in chemical reactions
4. Study of TFO in polymer coatings and adhesives
5. Development of more efficient purification methods for TFO
6. Investigation of TFO as a surfactant in emulsion polymerization
7. Examination of the environmental impact of TFO production and use
8. Development of TFO-based materials for electronic applications
9. Investigation of TFO as a potential refrigerant and heat transfer fluid
10. Exploration of TFO as a potential pharmaceutical intermediate.
XLogP3
4.2
Dates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








